Boc,Z-NNH-Boc

描述

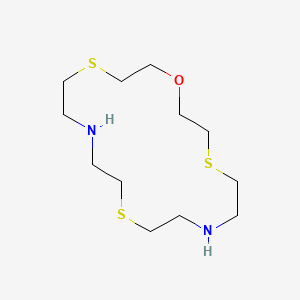

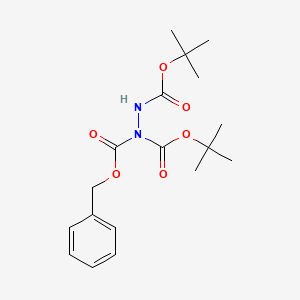

“Boc,Z-NNH-Boc” is a chemical compound with the molecular formula C18H26N2O6 . It has an average mass of 366.409 Da and a monoisotopic mass of 366.179077 Da . The compound is also known by other names such as 1-Benzyl 1,2-di-tert-butyl hydrazine-1,1,2-tricarboxylate and N,N’-BIS (TERT-BUTOXYCARBONYL)BENZYLOXYCARBOHYDRAZIDE .

Synthesis Analysis

The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis

The molecular structure of “Boc,Z-NNH-Boc” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . It has several properties including a density of 1.2±0.1 g/cm3, an index of refraction of 1.515, and a molar refractivity of 94.7±0.3 cm3 .Chemical Reactions Analysis

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation .Physical And Chemical Properties Analysis

“Boc,Z-NNH-Boc” has several physical and chemical properties. It has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . It has an ACD/LogP of 3.87 and a polar surface area of 94 Å2 . Its polarizability is 37.5±0.5 10-24 cm3, and it has a surface tension of 42.1±3.0 dyne/cm .科学研究应用

1. 光催化降解抗生素

康等人(2020年)的研究开发了一种双Z方案CN/MS/BOC三元异质结光催化剂,通过共修饰Bi24O31Cl10(BOC)与MoS2(MS)和g-C3N4(CN),增强了对抗生素四环素(TC)的可见光光解效率。最佳催化剂显示出显著提高的光催化效率,在可见光照射下实现了对TC的97.5%去除率,远高于单个组分的去除率。这项研究突显了先进光催化材料在环境修复方面的潜力,特别是在分解水源中的持久性制药污染物方面(Kang, Jin, Li, Wang, Chen, & Wang, 2020)。

2. 超高温陶瓷

Fahrenholtz和Hilmas(2017年)回顾了超高温陶瓷(UHTCs)的知识状态和新兴研究方向,这些材料由于其高熔点而能够承受极端环境。这些材料包括锆、铪、铌和钽等早期过渡金属的硼化物、碳化物和氮化物,具有在航空航天等需要能够承受严重热力和机械应力的行业中的潜在应用。该综述讨论了UHTCs的合成、加工和表征方面的挑战,并强调了在这一领域进一步研究的必要性(Fahrenholtz & Hilmas, 2017)。

作用机制

Target of Action

Boc,Z-NNH-Boc is a chemical compound that primarily targets amino functions . It is used as a protecting group for amines, particularly in the field of peptide synthesis . The compound’s primary role is to protect amines as less reactive carbamates, making it a crucial tool in the synthesis of multifunctional targets .

Mode of Action

The mode of action of Boc,Z-NNH-Boc involves its interaction with its targets, the amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This interaction results in the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases .

Biochemical Pathways

Boc,Z-NNH-Boc affects the biochemical pathways involved in the synthesis of peptides. The compound plays a pivotal role in the protection of amino functions, which often occur in the context of peptide synthesis . By protecting amines as less reactive carbamates, Boc,Z-NNH-Boc facilitates the synthesis of multifunctional targets .

Pharmacokinetics

The compound’s molecular weight is 36642 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The result of Boc,Z-NNH-Boc’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are stable towards most nucleophiles and bases, making them less reactive . This facilitates the synthesis of multifunctional targets, particularly in the field of peptide synthesis .

Action Environment

The action of Boc,Z-NNH-Boc can be influenced by environmental factors such as the presence of a base and the anhydrous or aqueous conditions under which the reaction takes place The compound’s stability and efficacy can also be affected by these factors

属性

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCFMGYSCLJXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471954 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc,Z-NNH-Boc | |

CAS RN |

202980-91-4 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)

![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)

![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)

![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)